molecular formula C15H12N2O3S B12645519 2-(2-Benzothiazolyl)-4-(ethoxycarbonyl)pyridine 1-oxide

2-(2-Benzothiazolyl)-4-(ethoxycarbonyl)pyridine 1-oxide

Cat. No.: B12645519
M. Wt: 300.3 g/mol
InChI Key: KMHNNKJIHTUCQM-UHFFFAOYSA-N
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Description

2-(2-Benzothiazolyl)-4-(ethoxycarbonyl)pyridine 1-oxide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of a benzothiazole ring fused with a pyridine ring, along with an ethoxycarbonyl group and an oxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Benzothiazolyl)-4-(ethoxycarbonyl)pyridine 1-oxide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with ethyl 4-chloropyridine-1-carboxylate under basic conditions, followed by oxidation to introduce the oxide functional group. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Benzothiazolyl)-4-(ethoxycarbonyl)pyridine 1-oxide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxide groups.

    Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxide groups, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of functionalized pyridine derivatives.

Scientific Research Applications

2-(2-Benzothiazolyl)-4-(ethoxycarbonyl)pyridine 1-oxide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.

    Industry: It is employed in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism by which 2-(2-Benzothiazolyl)-4-(ethoxycarbonyl)pyridine 1-oxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzothiazole and pyridine rings can engage in π-π stacking interactions, while the ethoxycarbonyl and oxide groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Benzothiazolyl)pyridine: Lacks the ethoxycarbonyl and oxide groups, resulting in different reactivity and applications.

    4-(Ethoxycarbonyl)pyridine:

    2-(2-Benzothiazolyl)-4-(methyl)pyridine 1-oxide: Similar structure but with a methyl group instead of an ethoxycarbonyl group, leading to variations in reactivity and applications.

Uniqueness

2-(2-Benzothiazolyl)-4-(ethoxycarbonyl)pyridine 1-oxide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H12N2O3S

Molecular Weight

300.3 g/mol

IUPAC Name

ethyl 2-(1,3-benzothiazol-2-yl)-1-oxidopyridin-1-ium-4-carboxylate

InChI

InChI=1S/C15H12N2O3S/c1-2-20-15(18)10-7-8-17(19)12(9-10)14-16-11-5-3-4-6-13(11)21-14/h3-9H,2H2,1H3

InChI Key

KMHNNKJIHTUCQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=[N+](C=C1)[O-])C2=NC3=CC=CC=C3S2

Origin of Product

United States

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